molecular formula C12H17NO2 B13146790 5-(2,3-Dimethylpiperidin-1-yl)furan-2-carbaldehyde

5-(2,3-Dimethylpiperidin-1-yl)furan-2-carbaldehyde

Cat. No.: B13146790
M. Wt: 207.27 g/mol
InChI Key: RCUCVYXLQCRYEG-UHFFFAOYSA-N
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Description

5-(2,3-Dimethylpiperidin-1-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound is characterized by a furan ring substituted with a 2,3-dimethylpiperidin-1-yl group and an aldehyde functional group. It is used primarily in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dimethylpiperidin-1-yl)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with 2,3-dimethylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dimethylpiperidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2,3-Dimethylpiperidin-1-yl)furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,3-Dimethylpiperidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The furan ring and piperidine moiety may also contribute to its biological activity by interacting with various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    5-(Piperidin-1-yl)furan-2-carbaldehyde: Similar structure but lacks the 2,3-dimethyl substitution on the piperidine ring.

    5-(Morpholin-1-yl)furan-2-carbaldehyde: Contains a morpholine ring instead of a piperidine ring.

    5-(Pyrrolidin-1-yl)furan-2-carbaldehyde: Contains a pyrrolidine ring instead of a piperidine ring.

Uniqueness

5-(2,3-Dimethylpiperidin-1-yl)furan-2-carbaldehyde is unique due to the presence of the 2,3-dimethyl substitution on the piperidine ring, which may influence its reactivity and biological activity compared to other similar compounds .

Biological Activity

5-(2,3-Dimethylpiperidin-1-yl)furan-2-carbaldehyde is a novel organic compound characterized by the presence of a furan ring and a dimethylpiperidine moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, central nervous system (CNS), and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N1O1C_{12}H_{15}N_{1}O_{1} with a molecular weight of approximately 203.26 g/mol. The furan ring contributes to its reactivity due to its electron-rich nature, while the piperidine group enhances solubility and may influence pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related furan derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains.

Compound NameActivityReference
5-(hydroxymethyl)furan-2-carbaldehydeAntibacterial against Staphylococcus aureus
5-(phenyl)pyrrolidineAntifungal activity
5-(morpholinomethyl)furan-2-carbaldehydeBroad-spectrum antimicrobial activity

Preliminary studies suggest that this compound may exhibit similar bioactivities, potentially affecting bacterial cell wall synthesis or disrupting metabolic pathways.

CNS Activity

The piperidine moiety is known for its interaction with neurotransmitter systems. Compounds like this compound may influence serotonin and dopamine pathways, which are critical in treating various CNS disorders such as depression and anxiety.

Case Study:
A study investigated the effects of structurally similar piperidine derivatives on serotonin reuptake inhibition. The results indicated that modifications in the piperidine structure significantly influenced binding affinity to serotonin transporters, suggesting potential antidepressant properties for compounds like this compound .

Anticancer Potential

Emerging research highlights the anticancer potential of furan-containing compounds. For example, furan derivatives have shown cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Reference
HepG2 (liver cancer)10.76
647-V (bladder cancer)1.55

The compound's ability to induce apoptosis in cancer cells may be attributed to its electrophilic nature and ability to form reactive intermediates that can modify cellular macromolecules .

The biological activities of this compound can be attributed to several mechanisms:

  • Antimicrobial: Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • CNS Effects: Modulation of neurotransmitter systems through interaction with serotonin and dopamine receptors.
  • Anticancer: Induction of apoptosis through reactive intermediates formation.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

5-(2,3-dimethylpiperidin-1-yl)furan-2-carbaldehyde

InChI

InChI=1S/C12H17NO2/c1-9-4-3-7-13(10(9)2)12-6-5-11(8-14)15-12/h5-6,8-10H,3-4,7H2,1-2H3

InChI Key

RCUCVYXLQCRYEG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1C)C2=CC=C(O2)C=O

Origin of Product

United States

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